molecular formula C6H3BrClFO B062433 4-Bromo-2-chloro-6-fluorophenol CAS No. 161045-79-0

4-Bromo-2-chloro-6-fluorophenol

Cat. No. B062433
CAS RN: 161045-79-0
M. Wt: 225.44 g/mol
InChI Key: QEYONPKSDTUPAX-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluorophenol, commonly referred to as BCFP, is an organic compound that has a wide range of applications in scientific research. It is a white solid with a molecular weight of 214.45 g/mol and a melting point of 115°C. BCFP is a highly reactive compound and is used in a variety of synthetic reactions such as the synthesis of a variety of organic compounds, as well as in the preparation of pharmaceuticals, dyes, and other materials.

Scientific Research Applications

  • Intramolecular hydrogen-atom tunneling and photoreaction mechanisms : A study explored the intramolecular hydrogen-atom tunneling and UV-induced photoreaction pathways of 4-Bromo-2-chloro-6-fluorophenol in low-temperature argon matrices. The research demonstrated how the presence of a bromine atom at the 4th position influences photoreaction pathways, leading to specific product formation via Wolff rearrangement after dissociation of certain atoms (Nanbu, Sekine, & Nakata, 2012).

  • Applications in liquid crystals and electrooptics : Another study reported on the synthesis of low melting esters with large nematic ranges derived from laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates, incorporating different substituents including fluoro, chloro, bromo. These compounds, including variations of this compound, show potential applications in liquid crystals and electrooptical devices (Gray & Kelly, 1981).

  • Microwave spectral analysis and molecular structure : Research on the microwave spectra of 4-fluorophenol, 4-chlorophenol, and 4-bromophenol, including variations like this compound, provided insights into the molecular structure and internal rotation of these compounds. Such studies are crucial for understanding the physical properties of these molecules (Larsen, 1986).

  • Fluorination reactions and NMR spectroscopy : The fluorination of related compounds like 2-bromo-4,5-dimethylphenol with xenon difluoride has been studied, yielding various products identified through NMR spectroscopy. Such reactions are important for understanding the chemical behavior of halogenated phenols, including this compound (Koudstaal & Olieman, 2010).

  • Biotransformation using microbial systems : A study on the biotransformation of halophenols, including this compound, using crude cell extracts of Pseudomonas putida F6, revealed insights into the microbial degradation pathways and potential environmental applications (Brooks et al., 2004).

Safety and Hazards

4-Bromo-2-chloro-6-fluorophenol is classified under GHS07 for safety . The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and wearing personal protective equipment .

properties

IUPAC Name

4-bromo-2-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYONPKSDTUPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936443
Record name 4-Bromo-2-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161045-79-0
Record name 4-Bromo-2-chloro-6-fluorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-fluorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID70936443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161045-79-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique photochemical phenomenon does 4-bromo-2-chloro-6-fluorophenol exhibit at low temperatures?

A1: The research focuses on the phenomenon of intramolecular hydrogen-atom tunneling observed in this compound when trapped within a low-temperature argon matrix []. This tunneling, a quantum mechanical effect, influences the molecule's photoreaction mechanism, highlighting the importance of considering such processes in cryogenic environments.

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